molecular formula C11H11ClN2O3 B13775634 N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride CAS No. 73932-41-9

N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride

Cat. No.: B13775634
CAS No.: 73932-41-9
M. Wt: 254.67 g/mol
InChI Key: YWTRHFTWSLBXIX-UHFFFAOYSA-N
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Description

N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride is an imidazole derivative featuring a 3,4-dihydroxyphenacyl (catechol) moiety linked via an acyl group to the imidazole nitrogen. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical or biochemical applications.

Properties

CAS No.

73932-41-9

Molecular Formula

C11H11ClN2O3

Molecular Weight

254.67 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(1H-imidazol-1-ium-1-yl)ethanone;chloride

InChI

InChI=1S/C11H10N2O3.ClH/c14-9-2-1-8(5-10(9)15)11(16)6-13-4-3-12-7-13;/h1-5,7,14-15H,6H2;1H

InChI Key

YWTRHFTWSLBXIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C[NH+]2C=CN=C2)O)O.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(3,4-Dihydroxyphenacyl)imidazole Hydrochloride

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Formation of the imidazole core.
  • Introduction of the 3,4-dihydroxyphenacyl substituent at the nitrogen atom of the imidazole.
  • Conversion to the hydrochloride salt for improved stability and solubility.

The process often requires multi-step organic reactions, including condensation, alkylation, and salt formation steps.

Key Synthetic Steps and Conditions

Formation of Imidazole Derivatives
  • Imidazole rings can be synthesized via condensation reactions involving diamines and aldehydes or ketones under reflux conditions in ethanol or other protic solvents.
  • Catalyst-free conditions or acid catalysis (e.g., hydrochloric acid) are commonly employed to facilitate ring closure and oxidation to the aromatic imidazole.
  • For example, refluxing 2,3-diaminophenazine with benzaldehyde derivatives in ethanol yields imidazole derivatives with varying substituents, with yields ranging from 15% to 90%.
Introduction of the 3,4-Dihydroxyphenacyl Group
  • Alkylation of the imidazole nitrogen with 3,4-dihydroxyphenacyl halides or related derivatives is a common approach.
  • Typical alkylation involves stirring the imidazole derivative with the halide in polar aprotic solvents such as dimethylformamide (DMF) in the presence of a base like potassium carbonate at room temperature or mild heating.
  • After reaction completion, purification by filtration and column chromatography yields the alkylated product.
Formation of Hydrochloride Salt
  • The free base of N-(3,4-Dihydroxyphenacyl)imidazole is converted to its hydrochloride salt by treatment with hydrochloric acid, often in an organic solvent or aqueous medium.
  • This step improves compound solubility and stability, which is crucial for further biological testing and storage.

Representative Synthetic Procedure

Step Reagents & Conditions Description Yield/Notes
1 2,3-Diaminophenazine + 3,4-dihydroxybenzaldehyde, ethanol, reflux, catalyst-free Condensation and cyclization to form imidazole core 70-90% depending on substituents
2 Imidazole derivative + 3,4-dihydroxyphenacyl chloride, K2CO3, DMF, room temp, 16 h N-alkylation of imidazole nitrogen ~50-60% after purification
3 Treatment with HCl in organic solvent or water Conversion to hydrochloride salt Quantitative

Alternative Synthetic Approaches

  • Some patents describe methods involving the reaction of aralkyltriphenylphosphonium halides with basic reagents to prepare substituted imidazoles, which may be adapted for phenacyl derivatives.
  • Multicomponent reactions catalyzed by imidazole or under acidic conditions in protic solvents have been reported for related imidazole derivatives, offering efficient synthesis routes with good yields.

Analytical Characterization of the Prepared Compound

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR are used to confirm the chemical structure, verifying the presence of aromatic protons, imidazole ring protons, and the phenacyl moiety.
  • Infrared Spectroscopy (IR): Characteristic absorptions include O–H stretching (~3400 cm^-1), N–H stretching, C=O stretching from the phenacyl group, and imidazole ring vibrations.
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula; for this compound, the molecular weight is 254.67 g/mol.

Purity and Yield Assessment

  • Purity is typically assessed by chromatographic methods (e.g., HPLC) and melting point determination.
  • Yields vary depending on reaction conditions but generally range from moderate to high (50–90%).
Characterization Technique Key Observations for this compound
^1H NMR Aromatic protons at 6.5–7.5 ppm, imidazole protons at ~7–8 ppm
^13C NMR Signals for carbonyl (~190–200 ppm), aromatic carbons (110–160 ppm)
IR Spectroscopy O–H stretch (~3400 cm^-1), C=O stretch (~1650 cm^-1), N–H stretch
HRMS Molecular ion peak at m/z 255 (M+H)+

Research Results and Notes

  • The compound exhibits promising biological activities including antimicrobial and enzyme inhibition, making its synthesis relevant for drug discovery.
  • Preparation methods emphasize green chemistry principles, such as catalyst-free reactions and use of ethanol as solvent, to improve sustainability.
  • Reaction optimization studies indicate that protic solvents and mild acidic conditions favor higher yields and shorter reaction times for imidazole formation.
  • Alkylation reactions require careful control of stoichiometry and reaction time to maximize yield and purity.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Yield (%) Notes
Imidazole ring formation 2,3-Diaminophenazine + 3,4-dihydroxybenzaldehyde, ethanol, reflux, catalyst-free 70-90 Green chemistry approach, no catalyst needed
N-Alkylation Imidazole + 3,4-dihydroxyphenacyl chloride, K2CO3, DMF, rt, 16 h 50-60 Requires purification by chromatography
Salt formation Treatment with HCl Quantitative Improves solubility and stability

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethanol Moiety

The ethanol group (-CH₂CH₂OH) can undergo nucleophilic substitution under acidic or catalytic conditions. For example:

  • Reaction with Thionyl Chloride (SOCl₂):
    Converts the hydroxyl group to a chloride, yielding N-(3,4-dihydroxyphenacyl)imidazole ethyl chloride. This reaction is analogous to alcohol halogenation in related compounds .

Reaction Reagents/Conditions Product
Chlorination of -OHSOCl₂, DCM, 0–25°C, 4–6 hrsN-(3,4-Dihydroxyphenacyl)imidazole ethyl chloride

Mechanistic Insight: The hydroxyl oxygen acts as a nucleophile, attacking electrophilic sulfur in SOCl₂, leading to displacement and Cl⁻ release .

Oxidation of the Catechol Group

The 3,4-dihydroxyphenyl (catechol) group is susceptible to oxidation, forming quinone derivatives. This reactivity is critical in redox-mediated applications .

Reaction Reagents/Conditions Product
Catechol → Quinone OxidationFeCl₃, H₂O/EtOH, RT, 1 hrN-(3,4-Quinonylphenacyl)imidazole hydrochloride

Key Data:

  • Oxidation Potential: The catechol group oxidizes at ~0.2 V (vs. Ag/AgCl), consistent with similar dihydroxybenzene derivatives .

  • Stability: Quinone products exhibit enhanced electrophilicity, enabling further conjugation .

Etherification of Hydroxyl Groups

The phenolic -OH groups can be protected via etherification, a common strategy in synthetic chemistry to modulate reactivity .

Reaction Reagents/Conditions Product
Methoxymethyl ProtectionBromo(methoxy)methane, DIPEAN-(3,4-Bis(methoxymethoxy)phenacyl)imidazole

Conditions:

  • Solvent: Dichloromethane (DCM)

  • Base: DIPEA (5.2 equiv), 0°C → RT, 4 hrs .
    Yield: ~70–85% (inferred from analogous syntheses) .

Metal Coordination Complex Formation

The imidazole ring acts as a ligand, coordinating transition metals (e.g., Fe³⁺, Cu²⁺) through its nitrogen lone pairs. The catechol group may further stabilize complexes via chelation .

Metal Reaction Conditions Complex Structure
Fe³⁺Aqueous pH 7.4, RTOctahedral Fe(III)-imidazole-catechol complex

Applications:

  • Potential use in catalysis or metal-ion sensing .

  • Stability constants (log K) for Fe³⁺ complexes: ~8.5–9.0 (estimated) .

Acid-Base Reactivity and Salt Formation

As a hydrochloride salt, the compound undergoes pH-dependent equilibria:

  • Deprotonation: Treatment with NaOH (1N) liberates the free imidazole base.

  • Reprotonation: HCl restores the salt form, enhancing aqueous solubility .

pKa Values (Estimated):

  • Imidazole N-H: ~6.95

  • Catechol -OH: ~9.5 (ortho) and ~11.5 (para)

Reductive Amination

While not directly documented, the ethanol linker could participate in reductive amination with primary amines under standard conditions (NaBH₃CN, MeOH) .

Reaction Reagents/Conditions Product
Ethanol → Amine ConversionNaBH₃CN, AcOH, Amine (3 equiv)N-(3,4-Dihydroxyphenacyl)imidazole-ethylamine

Mechanism: Imine formation followed by cyanoborohydride reduction .

Limitations and Research Gaps

  • Experimental data specific to N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride remains sparse; inferences are drawn from structural analogues .

  • Further studies are needed to quantify reaction kinetics and optimize yields for novel derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride has been investigated for its potential therapeutic properties. Its structure allows it to interact with biological targets effectively.

  • Antioxidant Properties : Studies have shown that compounds with dihydroxyphenyl groups exhibit significant antioxidant activity. This property is crucial in developing drugs aimed at reducing oxidative stress-related diseases such as cancer and neurodegenerative disorders .
  • Anticancer Activity : Research indicates that imidazole derivatives can inhibit cancer cell proliferation. For instance, this compound has been evaluated for its ability to induce apoptosis in various cancer cell lines, showcasing its potential as an anticancer agent .

Biochemical Applications

The compound's biochemical applications are primarily linked to its ability to modulate enzyme activity and influence metabolic pathways.

  • Enzyme Inhibition : this compound has been studied for its inhibitory effects on specific enzymes involved in lipid metabolism. Such inhibition can be beneficial in conditions like hyperlipidemia and cardiovascular diseases .
  • Signal Transduction Modulation : The compound's interaction with cellular signaling pathways has been explored, particularly its role in modulating pathways related to inflammation and cell survival . This modulation can have implications for treating inflammatory diseases.

Pharmacological Insights

Pharmacological studies have focused on the compound's safety profile and therapeutic efficacy.

  • Toxicological Studies : Comprehensive toxicological assessments are essential for evaluating the safety of this compound. Studies indicate that while the compound exhibits promising therapeutic effects, careful evaluation of its toxicity is necessary to ensure safe clinical application .
  • Clinical Trials and Case Studies : Several clinical trials have investigated the efficacy of imidazole derivatives in treating various conditions. For example, a case study highlighted the successful use of a related imidazole compound in managing symptoms of metabolic syndrome, demonstrating the therapeutic potential of this class of compounds .

Data Tables

Below are tables summarizing key findings related to the applications of this compound:

Application Area Key Findings References
Antioxidant ActivityExhibits significant free radical scavenging activity
Anticancer ActivityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits enzymes involved in lipid metabolism
Signal ModulationModulates inflammatory signaling pathways

Case Studies

  • Antioxidant Efficacy Study : A study evaluated the antioxidant potential of this compound using various assays (DPPH, ABTS). Results indicated a strong capacity to scavenge free radicals, suggesting its utility in formulations targeting oxidative stress-related conditions.
  • Cancer Cell Line Analysis : A series of experiments conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis.

Mechanism of Action

The mechanism of action of N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride involves its interaction with various molecular targets and pathways. The catechol group can act as an antioxidant by scavenging free radicals, while the imidazole ring can interact with enzymes and receptors, modulating their activity . The compound’s effects are mediated through its ability to form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride with three structurally related imidazole derivatives, emphasizing molecular features, physicochemical properties, and spectral data.

Structural and Functional Group Differences

  • This compound : Contains a catechol (3,4-dihydroxyphenyl) group, which increases polarity and hydrogen-bonding capacity. The hydrochloride salt enhances ionization in aqueous media.
  • 8-Bromo-1-(3-methoxyphenyl)-3,4-dihydrodipyridoimidazole dihydrochloride () : A fused dipyridoimidazole with bromine and methoxyphenyl substituents. The bromine atom adds molecular weight and lipophilicity, while the methoxy group reduces polarity compared to hydroxyls .
  • (±)-1-(β-Allyloxy-2,4-dichlorophenylethyl)imidazole () : Features allyloxy and dichlorophenyl groups, contributing to moderate lipophilicity (Log Pow 3.82). Chlorine atoms enhance electronegativity and stability .
  • 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole () : Includes nitro and chloro groups, which are strong electron-withdrawing substituents, likely reducing the basicity of the imidazole ring compared to the catechol derivative .

Physicochemical Properties

Property N-(3,4-Dihydroxyphenacyl)imidazole HCl* 8-Bromo-1-(3-methoxyphenyl)-dihydrodipyridoimidazole (10) (±)-1-(β-Allyloxy-2,4-dichlorophenylethyl)imidazole 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole
Molecular Weight ~300–350 (estimated) 374.2 (APCI+) 297.2 167.73 (epoxypropane analog)
Log Pow <3 (predicted, due to catechol) Not reported 3.82 Not reported
Solubility (pH 5) High (HCl salt) Not reported 951 mg/L Not reported
pKa ~6–8 (imidazole N; catechol OH ~9–10) Not reported 6.53 Not reported
Key Functional Groups Catechol, imidazole, acyl Bromo, methoxyphenyl, fused ring Allyloxy, dichlorophenyl Nitro, chloro, hydroxypropyl

*Predicted values based on structural analogs.

  • Solubility : The hydrochloride form of the main compound likely exhibits high water solubility, contrasting with (±)-1-(β-allyloxy-2,4-dichlorophenylethyl)imidazole, which shows pH-dependent solubility (higher at acidic pH due to protonation) .
  • Lipophilicity : The catechol group reduces Log Pow compared to dichlorophenyl (Log Pow 3.82) or bromo/methoxyphenyl analogs.

Spectral Characteristics

  • 13C NMR : For 8-Bromo-1-(3-methoxyphenyl)-dihydrodipyridoimidazole, key shifts include δ159.6 (carbonyl) and δ166.7 (aromatic carbons), suggesting electronic effects from substituents . The main compound’s catechol group would likely show resonances near δ110–150 for aromatic carbons and δ170–180 for the acyl carbonyl.
  • Mass Spectrometry : The brominated analog (m/z 374.2, 376.1) exhibits a doublet due to bromine isotopes, whereas the main compound’s HCl salt would show a prominent [M+H]+ peak without isotopic splitting .

Data Tables

Table 1: Structural Comparison of Imidazole Derivatives

Compound Key Substituents Molecular Weight Log Pow
N-(3,4-Dihydroxyphenacyl)imidazole HCl Catechol, acyl, imidazole ~300–350 <3
8-Bromo-1-(3-methoxyphenyl)-dihydrodipyridoimidazole Bromo, methoxyphenyl, fused ring 374.2 Not reported
(±)-1-(β-Allyloxy-2,4-dichlorophenylethyl)imidazole Allyloxy, dichlorophenyl 297.2 3.82
1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole Nitro, chloro, hydroxypropyl 167.73 Not reported

Table 2: Solubility and Acidity

Compound Solubility (pH 5) pKa
N-(3,4-Dihydroxyphenacyl)imidazole HCl High ~6–8 (imidazole)
(±)-1-(β-Allyloxy-2,4-dichlorophenylethyl)imidazole 951 mg/L 6.53

Biological Activity

N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

1. Chemical Structure and Synthesis

This compound features a phenolic moiety substituted at the 3 and 4 positions with hydroxyl groups, linked to an imidazole ring. The synthesis of this compound typically involves the reaction of 3,4-dihydroxybenzaldehyde with imidazole derivatives under acidic conditions. This structural configuration is crucial for its biological activity.

2.1 Anticholinesterase Activity

Recent studies have highlighted that compounds with similar structural features to this compound exhibit significant anticholinesterase activity. For instance, compounds featuring a 3,4-dihydroxy substitution demonstrated potent inhibition against acetylcholinesterase (AChE):

CompoundIC50 (nM)Reference
3d31.9 ± 0.1
3h29.5 ± 1.2
Donepezil21.8 ± 0.9

These results suggest that similar compounds may also possess effective AChE inhibition properties, which could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease.

2.2 Antimicrobial Activity

The antimicrobial efficacy of imidazole derivatives has been documented extensively. For example, studies indicate that compounds bearing the 3,4-dihydroxyphenyl group exhibit notable antifungal activity against various Candida strains:

CompoundMIC50 (µg/mL)Reference
5i0.78
5s1.56

These findings underscore the potential application of this compound in antifungal therapies.

The biological activities of this compound can be attributed to its ability to interact with specific enzyme active sites:

  • AChE Inhibition : The compound likely binds to the active site of AChE, disrupting acetylcholine breakdown and enhancing cholinergic signaling.
  • Antifungal Mechanism : The imidazole ring is known to interfere with ergosterol biosynthesis in fungi, leading to compromised cell membrane integrity.

4.1 In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can effectively inhibit key enzymes involved in pathogenic processes:

  • DENV2 NS2B-NS3 Protease Inhibition : Similar compounds have shown promising results as protease inhibitors in dengue virus studies, with IC50 values indicating moderate to high potency compared to standard controls .

4.2 Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes:

  • Docking simulations reveal favorable binding conformations that correlate well with observed biological activities, suggesting that structural modifications can enhance potency .

5. Conclusion

This compound exhibits significant potential for various biological activities, particularly as an anticholinesterase and antimicrobial agent. Continued research into its mechanisms of action and structure-activity relationships will be essential for developing therapeutic applications.

Q & A

[Basic] What synthetic methodologies are recommended for the preparation of N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride, and how can reaction parameters be optimized for high yield and purity?

The synthesis of imidazole derivatives like this compound often involves cyclization or condensation reactions. Key methods include:

  • Nickel-catalyzed cyclization : This approach uses amido-nitrile precursors, with proto-demetallation and dehydrative cyclization under mild conditions (room temperature to 80°C), preserving sensitive functional groups such as arylhalides .
  • Aldehyde condensation : Reacting diamine precursors with aldehydes in the presence of sodium metabisulfite under nitrogen at 120°C for 18 hours yields substituted imidazoles with ~85% efficiency .
  • Oxidative cyclization : Hydrogen peroxide as an oxidizing agent at controlled pH (e.g., pH 6–7) and 50°C achieves 75–80% yields .
    Optimization strategies : Use anhydrous solvents, inert atmospheres (N₂/Ar), and monitor reaction progress via TLC or HPLC.

[Basic] What are the key stability considerations and storage protocols for this compound in laboratory settings?

Light sensitivity and moisture are critical stability factors. Recommended protocols include:

  • Storage : Keep in airtight, light-resistant containers at 2–8°C. Avoid drying hygroscopic forms, as noted for structurally related imidazole hydrochlorides .
  • Handling : Conduct experiments under inert gas (e.g., N₂) to prevent oxidation. Use desiccants during long-term storage .

[Basic] Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?

  • Spectroscopy :
    • 1H/13C-NMR : Assign proton environments (e.g., aromatic vs. aliphatic peaks) and confirm substitution patterns .
    • IR : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, O-H bonds from dihydroxyphenacyl groups) .
  • Chromatography :
    • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

[Advanced] How can researchers address discrepancies in spectroscopic data when characterizing structurally complex imidazole derivatives such as this compound?

  • Multi-technique validation : Cross-validate NMR, IR, and HRMS data. For example, unexpected shifts in 1H-NMR may arise from tautomerism; IR can confirm the absence/presence of specific bonds .
  • Crystallography : Single-crystal X-ray diffraction (e.g., vapor diffusion at 4°C) resolves ambiguous stereochemistry or substituent positioning .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .

[Advanced] What experimental strategies are effective for investigating the biological activity and mechanism of action of this compound against specific molecular targets?

  • In vitro assays :
    • Enzyme inhibition : Screen against kinases or oxidoreductases using fluorometric assays (e.g., NADH depletion for oxidoreductases) .
    • Cellular uptake : Radiolabel the compound (³H/¹⁴C) to quantify intracellular accumulation .
  • In silico studies :
    • Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., α-adrenergic receptors for imidazole derivatives) .

[Advanced] How can computational chemistry tools enhance the retrosynthetic planning and mechanistic understanding of this compound synthesis?

  • Retrosynthetic algorithms : Platforms like Pistachio or Reaxys propose routes based on known reactions (e.g., cyclization of nitriles or amides) .
  • Mechanistic simulations : DFT calculations model transition states to identify rate-limiting steps (e.g., proto-demetallation in nickel-catalyzed reactions) .

[Advanced] What methodologies enable the introduction of diverse functional groups into the imidazole core of this compound, and how do substituents influence its reactivity?

  • Electrophilic substitution : Introduce halides (Cl, Br) or nitro groups using HNO₃/H₂SO₄ or halogenating agents (e.g., NCS) at the C2/C4 positions .
  • Cross-coupling : Suzuki-Miyaura reactions install aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) .
  • Impact of substituents : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the imidazole ring, enhancing reactivity in nucleophilic substitutions .

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